molecular formula C8H9BrFN B13052948 (4-Bromo-2-fluoro-5-methylphenyl)methanamine

(4-Bromo-2-fluoro-5-methylphenyl)methanamine

Cat. No.: B13052948
M. Wt: 218.07 g/mol
InChI Key: JNYNTADWFDTZDI-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 2-fluoro-5-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The resulting bromo compound is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the desired methanamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methylphenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
  • (4-Bromo-2-fluorophenyl)methanamine
  • (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride

Uniqueness

(4-Bromo-2-fluoro-5-methylphenyl)methanamine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group further enhances its versatility as a synthetic intermediate.

Biological Activity

(4-Bromo-2-fluoro-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN. Its unique structure, characterized by a phenyl ring substituted with bromine, fluorine, and a methyl group along with a methanamine functional group, makes it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

The compound's structure allows it to form hydrogen bonds and engage in halogen bonding with proteins, which is crucial for modulating protein functions and dynamics. The presence of halogen atoms enhances its biological interactions, making it a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in treating diseases where these enzymes play a critical role.
  • Receptor Modulation : It has been studied for its effects on various receptors, including nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and sensory gating.

The mechanism involves binding to specific molecular targets, altering their activity. For instance, its interaction with α7 nAChRs has been noted to restore impaired sensory gating and cognitive functions. The compound may act as a positive allosteric modulator at these receptors, enhancing their responsiveness to neurotransmitters.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesUniqueness
(4-Bromo-2-fluorophenyl)methanamineLacks methyl groupSimpler structure without additional methyl functionality
(3-Bromo-2-fluorophenyl)methanamineDifferent positioning of bromineAlters electronic properties and reactivity
(4-Bromo-3-fluorophenyl)methanamineDifferent fluorination positionChanges interaction potential with biological targets
(4-Bromo-2,3-difluorophenyl)methanamineContains two fluorine atomsIncreased polarity may affect solubility and activity

The combination of bromine, fluorine, and methyl functionalities in this compound enhances its interaction potential with a broader range of molecular targets compared to its analogs.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on α7 nAChR Modulation :
    • A study demonstrated that modifications in the structure of related compounds could significantly affect their potency as modulators of α7 nAChRs. For example, a compound similar to this compound exhibited an EC50 value of 0.18 µM with excellent maximum modulation capabilities .
  • Enzyme Inhibition Research :
    • Another research focused on the inhibition of dihydrofolate reductase (DHFR) by structurally related compounds. These studies highlighted the potential therapeutic applications in cancer treatment due to their ability to inhibit critical enzymes involved in cellular proliferation .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3

InChI Key

JNYNTADWFDTZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)CN

Origin of Product

United States

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